molecular formula C19H14N4O3 B242314 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol

4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Cat. No.: B242314
M. Wt: 346.3 g/mol
InChI Key: QDMGBQHMNDMPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. BI-2536 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol inhibits the activity of PLK1, which is involved in several stages of cell division, including mitosis and cytokinesis. By inhibiting PLK1, this compound disrupts the normal progression of cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of microtubules, which are important for cell division. This compound has been shown to have minimal effects on normal cells, making it a promising anticancer agent.

Advantages and Limitations for Lab Experiments

4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has several advantages for laboratory experiments, including its specificity for PLK1 and its ability to induce cell death in cancer cells. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Additionally, this compound can be difficult to synthesize and is expensive.

Future Directions

There are several potential future directions for research on 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, there is ongoing research on the development of more potent and selective PLK1 inhibitors.

Synthesis Methods

The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves several steps, starting with the reaction of 3-(1,3-benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-amine with 4-chlorophenol in the presence of a base. The resulting intermediate is then reacted with various reagents to form the final product.

Scientific Research Applications

4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been widely studied in preclinical and clinical trials for its potential as an anticancer agent. It has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and ovarian cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C19H14N4O3/c24-14-5-2-12(3-6-14)17-18(23-9-1-8-20-19(23)22-17)21-13-4-7-15-16(10-13)26-11-25-15/h1-10,21,24H,11H2

InChI Key

QDMGBQHMNDMPRQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=CC=N4)C5=CC=C(C=C5)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=CC=N4)C5=CC=C(C=C5)O

Origin of Product

United States

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